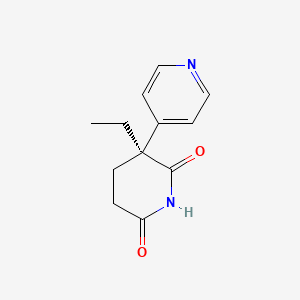
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol is a highly fluorinated compound. It belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications.
Vorbereitungsmethoden
The synthesis of 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol involves multiple steps. The process typically starts with the fluorination of a suitable precursor compound. This is followed by a series of reactions to introduce the trifluoromethyl group and the decaoxatetratetracontan backbone. The reaction conditions often require the use of strong acids or bases, high temperatures, and specialized fluorinating agents.
Analyse Chemischer Reaktionen
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of highly fluorinated substances.
Biology: Researchers investigate its effects on biological systems to understand the impact of PFAS on health.
Medicine: The compound is studied for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: It is used in the production of non-stick coatings, firefighting foams, and other industrial applications.
Wirkmechanismus
The mechanism of action of 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol involves its interaction with various molecular targets. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to degradation. It can interact with proteins, enzymes, and other biomolecules, potentially disrupting their normal functions. The exact pathways and molecular targets involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,44,44,44-Tetracosafluoro-43-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetratetracontan-31-ol is unique due to its specific structure and properties. Similar compounds include other PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). These compounds share the characteristic strong carbon-fluorine bonds and resistance to degradation but differ in their specific structures and applications.
Eigenschaften
| 93776-09-1 | |
Molekularformel |
C35H45F27O11 |
Molekulargewicht |
1154.7 g/mol |
IUPAC-Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-14-(trifluoromethyl)pentadecan-2-ol |
InChI |
InChI=1S/C35H45F27O11/c1-64-2-3-65-4-5-66-6-7-67-8-9-68-10-11-69-12-13-70-14-15-71-16-17-72-18-19-73-21-22(63)20-23(36,37)25(39,40)27(43,44)29(47,48)31(51,52)33(55,56)32(53,54)30(49,50)28(45,46)26(41,42)24(38,34(57,58)59)35(60,61)62/h22,63H,2-21H2,1H3 |
InChI-Schlüssel |
MCTLLDFQQNTIQG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



